![molecular formula C10H5BrClN3 B13510819 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B13510819.png)
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of both bromine and chlorine atoms attached to the indole ring system. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4,6-dichloropyrimidine with an appropriate indole derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoindoles, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-4-bromo-9H-pyrimido[4,5-b]indole: Similar structure but with different positions of halogen atoms.
4,6-dichloro-9H-pyrimido[4,5-b]indole: Lacks the bromine atom, which may affect its biological activity.
6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indole: Contains a furan ring instead of a bromine atom.
Uniqueness
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability .
Propiedades
Fórmula molecular |
C10H5BrClN3 |
|---|---|
Peso molecular |
282.52 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H5BrClN3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |
Clave InChI |
WMSTXNLLJGYXLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(N2)N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





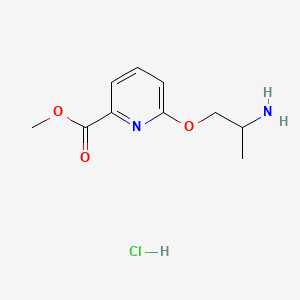
![(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13510765.png)
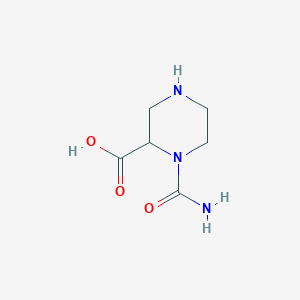
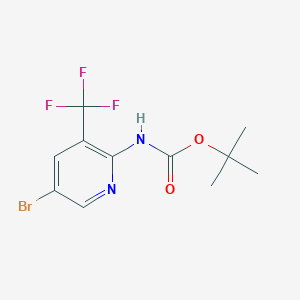

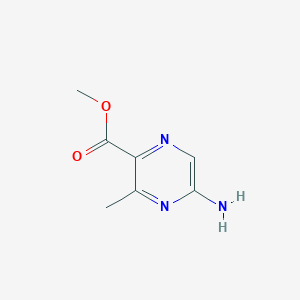
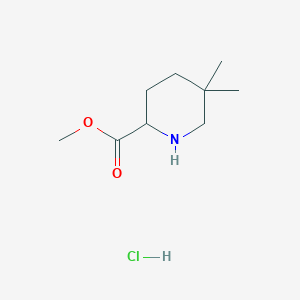
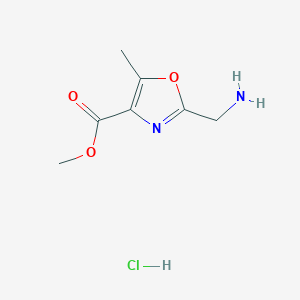

![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride](/img/structure/B13510824.png)
